6alpha-Malonyloxymanoyl oxide

Description

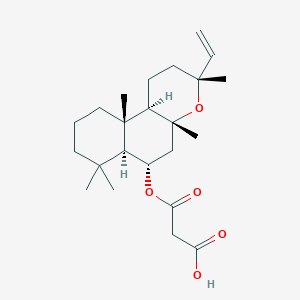

6α-Malonyloxymanoyl oxide is a labdane diterpene derivative characterized by a malonyloxy group esterified at the 6α-position of the manoyl oxide backbone. Manoyl oxide, a bicyclic diterpene, is a common structural motif in natural products, often modified with ester or acyl groups to influence bioactivity, solubility, or stability.

Properties

Molecular Formula |

C23H36O5 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

3-[[(3R,4aR,6S,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-6-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C23H36O5/c1-7-21(4)12-9-16-22(5)11-8-10-20(2,3)19(22)15(14-23(16,6)28-21)27-18(26)13-17(24)25/h7,15-16,19H,1,8-14H2,2-6H3,(H,24,25)/t15-,16+,19-,21-,22+,23+/m0/s1 |

InChI Key |

JZRGFUZJIZSKTF-ALFLKXBZSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@]3(CCCC([C@@H]3[C@H](C[C@]2(O1)C)OC(=O)CC(=O)O)(C)C)C)C=C |

Canonical SMILES |

CC1(CCCC2(C1C(CC3(C2CCC(O3)(C)C=C)C)OC(=O)CC(=O)O)C)C |

Synonyms |

6alpha-malonyloxymanoyl oxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 6α-Malonyloxymanoyl oxide, identified via high similarity scores (≥83%) in metabolite databases, share the labdane diterpene backbone but differ in functional group modifications (Table 1).

Key Structural Analogues

Isolinaritriol 12,16-Diacetate (C00023490) Similarity Score: 84.75 Functional Groups: Two acetate esters at positions 12 and 15. Comparison: The diacetate groups are smaller and less polar than the malonyloxy group in 6α-Malonyloxymanoyl oxide, likely resulting in lower molecular weight and increased lipophilicity. This could enhance membrane permeability in biological systems but reduce water solubility.

Varodiol Diacetate (C00022347)

- Similarity Score : 84.75

- Functional Groups : Diacetate esters at unspecified positions.

- Comparison : Similar to Isolinaritriol diacetate, the acetylated structure contrasts with the malonyloxy substitution. The spatial arrangement of acetate groups may influence stereochemical interactions with enzymes or receptors.

Hymatoxin A (C00003436)

- Similarity Score : 83.33

- Functional Groups : Unspecified; likely a complex ester or epoxy group.

- Comparison : The lower similarity score suggests divergent functionalization (e.g., epoxy or hydroxyl groups), which could confer distinct reactivity, such as susceptibility to nucleophilic attack or oxidative stress.

8,13E-Labdadien-15,19-Diacetate (C00022478)

- Similarity Score : 83.05

- Functional Groups : Diacetate esters at positions 15 and 19 on a conjugated diene backbone.

- Comparison : The conjugated diene system may enhance UV absorption or radical scavenging activity, while the diacetate groups offer metabolic stability compared to the hydrolytically labile malonyloxy ester.

Structural and Functional Analysis (Table 1)

| Compound Name | Similarity Score | Key Functional Groups | Molecular Implications |

|---|---|---|---|

| 6α-Malonyloxymanoyl oxide | 84.75 | 6α-malonyloxy | High polarity, potential hydrolysis sensitivity |

| Isolinaritriol 12,16-diacetate | 84.75 | 12,16-diacetate | Increased lipophilicity |

| Varodiol diacetate | 84.75 | Diacetate | Enhanced metabolic stability |

| Hymatoxin A | 83.33 | Likely epoxy/hydroxyl | Reactivity with nucleophiles |

| 8,13E-Labdadien-15,19-diacetate | 83.05 | 15,19-diacetate + diene | UV activity, radical scavenging potential |

Research Findings and Implications

- Hydrolytic Stability : Malonyl esters are more prone to enzymatic or alkaline hydrolysis than acetates, suggesting shorter half-lives in physiological environments.

- Biological Interactions : The bulkier malonyloxy group may sterically hinder interactions with active sites of enzymes or receptors, contrasting with the compact diacetate analogs.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 6α-Malonyloxymanoyl oxide in natural or synthetic samples?

- Methodology : Utilize gas chromatography-mass spectrometry (GC/MS) with reference to retention indices (e.g., Adams Index 2216) and fragmentation patterns specific to manoyl oxide derivatives . Cross-validate using NMR spectroscopy (e.g., NMR for malonyl esterification confirmation) and compare with synthesized standards. For synthetic samples, verify via X-ray crystallography if crystalline forms are obtainable.

Q. What experimental protocols are recommended for synthesizing 6α-Malonyloxymanoyl oxide with high regioselectivity?

- Methodology : Optimize malonyl transferase-mediated esterification using manoyl oxide as a substrate under controlled pH (6.5–7.0) and ATP-dependent conditions. Alternatively, employ chemical acylation with malonyl chloride in anhydrous dichloromethane () with triethylamine () as a base, followed by purification via silica gel chromatography . Monitor reaction progress using thin-layer chromatography (TLC) with UV/iodine visualization.

Q. What stability challenges arise during storage of 6α-Malonyloxymanoyl oxide, and how can they be mitigated?

- Methodology : Assess peroxide formation (common in oxygenated terpenoids) via iodometric titration or HPLC-UV with hydroperoxide-specific detection. To prevent degradation, store samples under inert gas (argon) at and add stabilizers like 0.1% BHT (butylated hydroxytoluene) or α-tocopherol to inhibit autoxidation .

Q. How can researchers evaluate the biological activity of 6α-Malonyloxymanoyl oxide in vitro?

- Methodology : Use cell-based assays (e.g., macrophage RAW264.7 cells) to measure anti-inflammatory activity via NF-κB inhibition (luciferase reporter assays). For antioxidant potential, employ DPPH/ABTS radical scavenging assays or lipid peroxidation inhibition in liposome models . Normalize results to positive controls (e.g., quercetin for antioxidant studies).

Advanced Research Questions

Q. What analytical challenges exist in quantifying trace levels of 6α-Malonyloxymanoyl oxide in complex biological matrices?

- Methodology : Develop a LC-MS/MS method with multiple reaction monitoring (MRM) to enhance specificity. Use solid-phase extraction (SPE) with C18 cartridges for sample cleanup. Address matrix effects via isotope dilution (e.g., -labeled internal standards) . Validate sensitivity (LOD/LOQ) and recovery rates using spiked plasma/tissue homogenates.

Q. How do stereochemical variations (e.g., α vs. β malonyl substitution) influence the compound’s bioactivity?

- Methodology : Synthesize stereoisomers via chiral auxiliary-assisted reactions or enzymatic resolution. Compare bioactivity using dose-response curves in receptor-binding assays (e.g., G-protein-coupled receptors). Analyze structural dynamics via molecular docking simulations (AutoDock Vina) to map steric/electronic interactions .

Q. What contradictions exist in reported quantitative data for 6α-Malonyloxymanoyl oxide across studies, and how can they be resolved?

- Methodology : Conduct meta-analysis of published LC-MS/GC-MS datasets, focusing on calibration standards (purity, source) and extraction protocols. Replicate key studies under harmonized conditions (e.g., ISO/IEC 17025 guidelines). Use principal component analysis (PCA) to identify outliers linked to methodological variability .

Q. How can researchers elucidate the metabolic fate of 6α-Malonyloxymanoyl oxide in mammalian systems?

- Methodology : Administer -radiolabeled compound to rodent models and track metabolites via accelerator mass spectrometry (AMS) . Identify phase I/II metabolites (e.g., glucuronidation) using high-resolution MS (HRMS) with data-dependent acquisition (DDA) . Correlate findings with CYP450 inhibition assays to map metabolic pathways .

Q. What role does 6α-Malonyloxymanoyl oxide play in plant oxidative stress responses, and how can this be experimentally validated?

- Methodology : Use gene knockout/overexpression lines (e.g., CRISPR-Cas9 in Nicotiana benthamiana) to assess the compound’s impact on ROS scavenging enzymes (SOD, CAT). Quantify malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) assay under abiotic stress conditions .

Data Contradictions and Resolution Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.